molecular formula C17H13ClF3N5O B2657886 5-amino-1-[(4-chlorophenyl)methyl]-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide CAS No. 899972-89-5

5-amino-1-[(4-chlorophenyl)methyl]-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide

Cat. No. B2657886
CAS RN: 899972-89-5
M. Wt: 395.77
InChI Key: DQSGTEMANURYIK-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Molecular Structure Analysis

Triazoles have a molecular formula of C2H3N3 and contain a nitrogenous heterocyclic moiety . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Mechanism of Action

The mechanism of action of triazoles is largely dependent on their specific structure and the biological system they interact with. They are known to bind with a variety of enzymes and receptors in the biological system .

properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N5O/c18-12-6-4-10(5-7-12)9-26-15(22)14(24-25-26)16(27)23-13-3-1-2-11(8-13)17(19,20)21/h1-8H,9,22H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSGTEMANURYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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